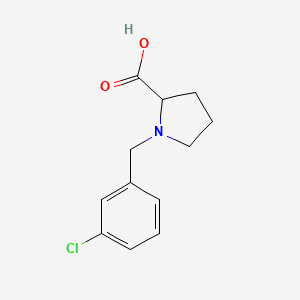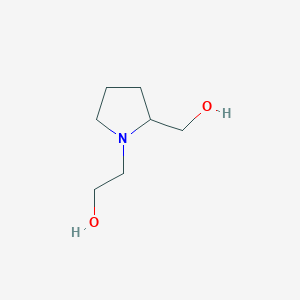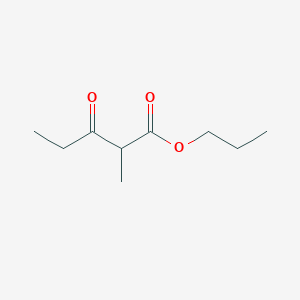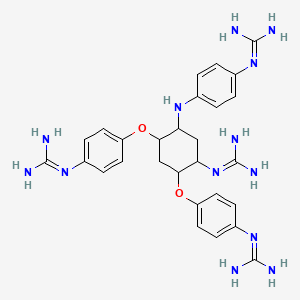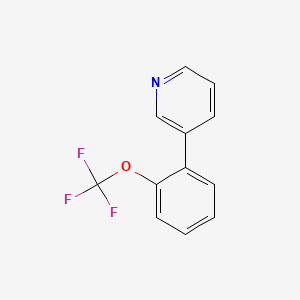![molecular formula C21H23N3 B13976960 Benzenamine, 4-[bis(4-aminophenyl)methyl]-N,N-dimethyl- CAS No. 71902-35-7](/img/structure/B13976960.png)
Benzenamine, 4-[bis(4-aminophenyl)methyl]-N,N-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenamine, 4-[bis(4-aminophenyl)methyl]-N,N-dimethyl- is an organic compound with a complex structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-[bis(4-aminophenyl)methyl]-N,N-dimethyl- typically involves multi-step organic reactions. One common method includes the reaction of N,N-dimethylaniline with bis(4-aminophenyl)methane under controlled conditions. The reaction is usually carried out in the presence of a catalyst and requires specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The process is monitored closely to maintain the purity and yield of the product. Advanced techniques such as distillation and crystallization are used to purify the final product.
化学反応の分析
Types of Reactions
Benzenamine, 4-[bis(4-aminophenyl)methyl]-N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of nitro compounds, while reduction may yield amines. Substitution reactions can produce a variety of substituted aromatic compounds.
科学的研究の応用
Benzenamine, 4-[bis(4-aminophenyl)methyl]-N,N-dimethyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
作用機序
The mechanism of action of Benzenamine, 4-[bis(4-aminophenyl)methyl]-N,N-dimethyl- involves its interaction with specific molecular targets and pathways. It can act as a nucleophile in chemical reactions, attacking electrophilic centers in other molecules. This interaction can lead to the formation of new chemical bonds and the modification of existing ones, resulting in various chemical and biological effects.
類似化合物との比較
Similar Compounds
- Benzenamine, 4,4’-methylenebis-
- Benzenamine, 4-methyl-N,N-bis(4-methylphenyl)-
Uniqueness
Benzenamine, 4-[bis(4-aminophenyl)methyl]-N,N-dimethyl- is unique due to its specific structure, which imparts distinct chemical properties and reactivity
特性
CAS番号 |
71902-35-7 |
|---|---|
分子式 |
C21H23N3 |
分子量 |
317.4 g/mol |
IUPAC名 |
4-[(4-aminophenyl)-[4-(dimethylamino)phenyl]methyl]aniline |
InChI |
InChI=1S/C21H23N3/c1-24(2)20-13-7-17(8-14-20)21(15-3-9-18(22)10-4-15)16-5-11-19(23)12-6-16/h3-14,21H,22-23H2,1-2H3 |
InChIキー |
UJWULQZUVBZVQU-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(tert-Butoxycarbonyl)-7-(carbomethoxy)-3-azabicyclo[3.3.0]octane](/img/structure/B13976882.png)
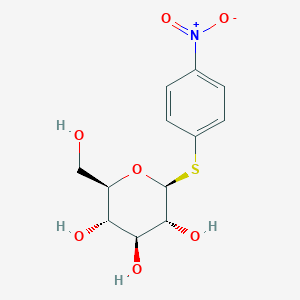
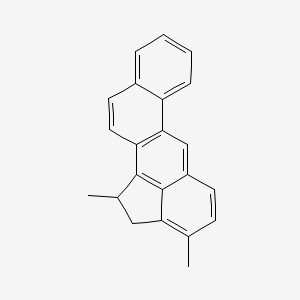
![5-Ethyl-2-methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine](/img/structure/B13976909.png)
![(S)-1-[3-(trifluoromethoxy)phenyl]butylamine](/img/structure/B13976912.png)
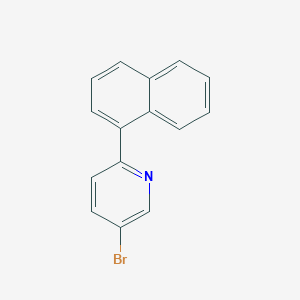
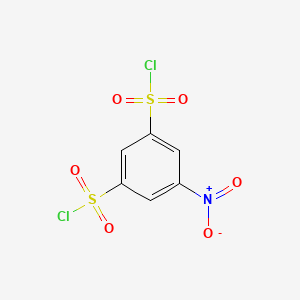
![[(2R,4R,5S,6R)-2-[(2S,3R,4S)-4-[(2R,3S,4E,6E,9R,10S,11S,12R,13R,14E,16Z)-11-Ethyl-10,12-dihydroxy-3,17-dimethoxy-7,9,13,15-tetramethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]-3-hydroxypentan-2-yl]-2-hydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-4-yl] (E)-4-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-4-oxobut-2-enoate](/img/structure/B13976929.png)
